molecular formula C9H10ClNO4S B1362628 [(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 59724-83-3

[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid

Cat. No.: B1362628
CAS No.: 59724-83-3
M. Wt: 263.7 g/mol
InChI Key: BTJPZWSENGXSGK-UHFFFAOYSA-N
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Description

[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a methyl-amino and acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form the intermediate [(4-Chloro-benzenesulfonyl)-methyl-amino]. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid can be compared with other sulfonyl-containing compounds, such as:

    Benzenesulfonyl chloride: Used as a reagent in organic synthesis and has similar reactivity.

    Tosyl chloride: A commonly used sulfonyl chloride with a methyl group on the benzene ring.

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJPZWSENGXSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.3 Parts of sarcosine and 4.1 parts of sodium hydroxide are dissolved in 100 parts of water. To the resulting solution, 35 parts of chloroform containing 10 parts of p-chlorobenzenesulfonyl chloride is added, and the resulting mixture is stirred at 60° C. for about 2 hours. After the reaction, the aqueous layer is separated and then acidified with hydrochloric acid to precipitate crystals. The crystals are collected by filtration and recrystallized from a mixed solvent comprising acetone and water to obtain 4.6 parts of N-p-chlorobenzenesulfonyl-sarcosine, m.p. 180.5°-182° C.
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